molecular formula C24H25N3O3 B353220 N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide CAS No. 920116-62-7

N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide

Cat. No.: B353220
CAS No.: 920116-62-7
M. Wt: 403.5g/mol
InChI Key: ZINYYUFDNFDRMX-UHFFFAOYSA-N
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Description

N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and an ethylphenoxy group

Biochemical Analysis

Biochemical Properties

N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives are known to inhibit certain enzymes, such as those involved in DNA synthesis and repair . This compound may also interact with proteins involved in cell signaling pathways, affecting their function and leading to changes in cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound may alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes. For instance, benzimidazole derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair . This inhibition can result in DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their efficacy . Long-term exposure to this compound may result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, benzimidazole derivatives can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis . These interactions can have significant effects on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . The distribution of this compound can affect its efficacy and toxicity, as well as its ability to reach target tissues and cells.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalytic methods to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols .

Properties

IUPAC Name

N-[[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-18-10-12-19(13-11-18)29-16-6-14-27-21-8-4-3-7-20(21)26-23(27)17-25-24(28)22-9-5-15-30-22/h3-5,7-13,15H,2,6,14,16-17H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINYYUFDNFDRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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